4,4-二甲基戊烷-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

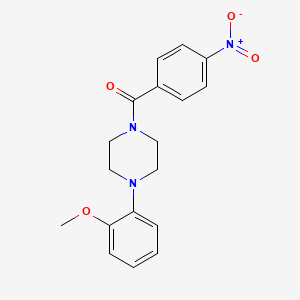

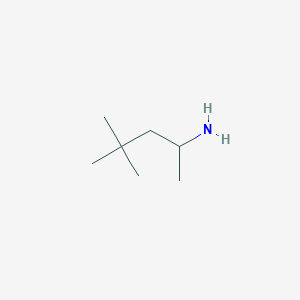

4,4-Dimethylpentan-2-amine is a colorless liquid with a fruity odor. It has been used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used to study a new class of potent inhibitors of factor Xa that features a quaternary ammonium ion .

Synthesis Analysis

The synthesis of amines like 4,4-Dimethylpentan-2-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .

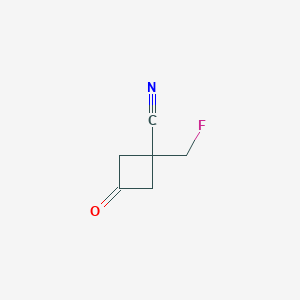

Molecular Structure Analysis

The molecular formula of 4,4-Dimethylpentan-2-amine is C7H17N . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

科学研究应用

增强大气化学胺,包括与 4,4-二甲基戊烷-2-胺 相似的结构,已被确定为比氨更有效地增强大气成核潜力的化合物。研究表明,胺可以帮助硫酸-水团簇的生长,这对大气成核过程至关重要。这表明胺在大气化学中,特别是在离子诱导和中性成核现象中具有重要作用 (Kurtén 等人,2008 年)。

生化代谢对与 4,4-二甲基戊烷-2-胺 结构相关的芳香胺代谢的研究提供了对它们的致癌特性的见解。研究表明,某些胺在摄入后会增加肿瘤的发生率,这突出了了解这些化合物的生化行为的重要性 (Boyland 和 Sims,1959 年)。

环境科学和除草剂功效对除草剂的环境行为的研究表明,2,4-二氯苯氧乙酸在土壤中的消散速率与其以胺盐或酯的形式施用无关。这项研究表明,化学形式对这些化合物的环境持久性影响最小,对除草剂的设计和应用有影响 (Wilson 等人,1997 年)。

化学工程和催化胺在催化和化学合成中起着至关重要的作用,包括生物质醇的胺化。该领域的研究重点是开发生产胺的可持续方法,胺是各个行业的关键中间体。源自生物质的醇的催化胺化代表了传统工艺的环保替代品,强调了胺在绿色化学中的重要性 (Pera-Titus 和 Shi,2014 年)。

二氧化碳捕集技术胺,包括与 4,4-二甲基戊烷-2-胺 结构相似的胺,已被合成并评估其在二氧化碳捕集中的功效。对烷基链长度有变化的三级胺的研究揭示了它们在增强 CO2 吸收能力、循环能力以及吸收和再生速率方面的潜力。这项研究有助于开发更高效、更可持续的 CO2 捕集技术 (Singto 等人,2016 年)。

作用机制

Target of Action

The primary target of 4,4-Dimethylpentan-2-amine is the Adaptor Protein-2 Associated Kinase 1 (AAK1) . AAK1 is a key player in the regulation of endocytosis, a process that cells use to take in molecules from their environment. This makes AAK1 a viable target for treating neuropathic pain .

Mode of Action

4,4-Dimethylpentan-2-amine acts as a potent inhibitor of AAK1 . It binds to the kinase, preventing it from performing its normal function in the cell. This disruption can lead to changes in the cell’s behavior, particularly in relation to pain signaling .

Biochemical Pathways

The inhibition of AAK1 affects the endocytosis process within the cell. Endocytosis is a critical pathway for the internalization of a variety of molecules, including receptors and other proteins. By inhibiting AAK1, 4,4-Dimethylpentan-2-amine can potentially alter these pathways and their downstream effects .

Pharmacokinetics

The compound has excellent central nervous system (CNS) penetration and target engagement at the spinal cord with an average brain to plasma ratio of 20 in rat . This suggests that it has good bioavailability and can effectively reach its target in the body.

Result of Action

The molecular and cellular effects of 4,4-Dimethylpentan-2-amine’s action are primarily related to its impact on AAK1 and the endocytosis pathway. By inhibiting AAK1, it can disrupt normal cellular processes and potentially alleviate neuropathic pain .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that primary amines like 4,4-Dimethylpentan-2-amine can participate in a variety of biochemical reactions due to their basic nature . They can interact with enzymes, proteins, and other biomolecules, often forming bonds with acidic functional groups. The exact nature of these interactions would depend on the specific biomolecules involved .

Cellular Effects

The cellular effects of 4,4-Dimethylpentan-2-amine are currently unknown as there is limited information available. Primary amines can influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a primary amine, it could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 4,4-Dimethylpentan-2-amine in laboratory settings. This would include data on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4,4-Dimethylpentan-2-amine in animal models. This would include data on threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 4,4-Dimethylpentan-2-amine are not currently known. This would include information on any enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available information on how 4,4-Dimethylpentan-2-amine is transported and distributed within cells and tissues. This would include data on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,4-Dimethylpentan-2-amine is not currently known. This would include information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

4,4-dimethylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(8)5-7(2,3)4/h6H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVBRZMHQJCGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)

![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)

![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)